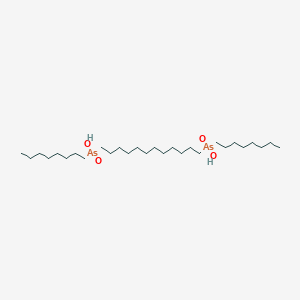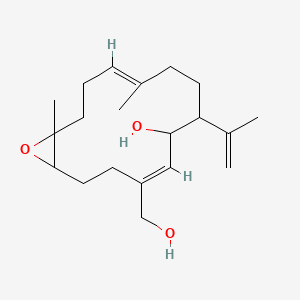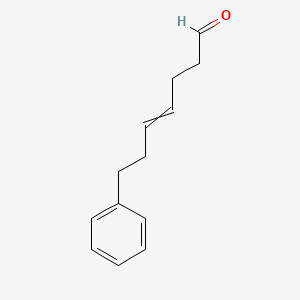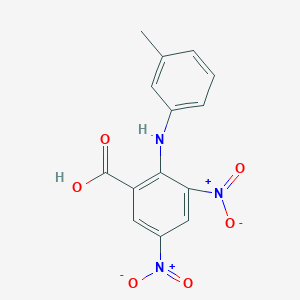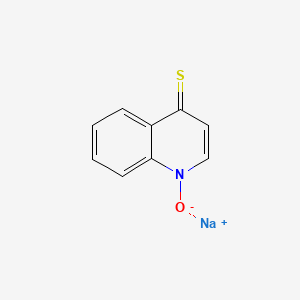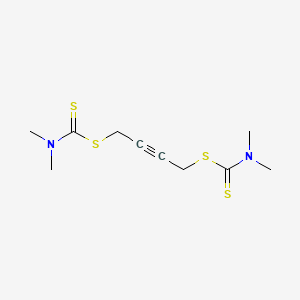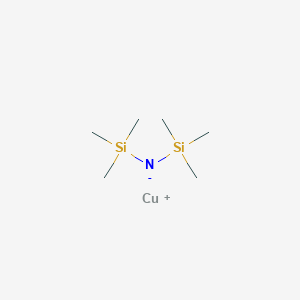
3-Formylrifamycin SV O-(hex-2-enyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylrifamycin SV O-(hex-2-enyl)oxime is a derivative of rifamycin, a well-known antibiotic This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(hex-2-enyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with rifamycin SV.
Oxime Formation: The formylated rifamycin SV is then reacted with O-(hex-2-enyl)hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Formylation: Large-scale formylation of rifamycin SV using industrial-grade formylating agents.
Oxime Formation in Reactors: The oxime formation is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-Formylrifamycin SV O-(hex-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Formylrifamycin SV O-(hex-2-enyl)oxime has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel rifamycin derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of new antibacterial agents and as a reference standard in pharmaceutical research.
作用機序
The mechanism of action of 3-Formylrifamycin SV O-(hex-2-enyl)oxime involves:
Inhibition of RNA Polymerase: The compound binds to the bacterial RNA polymerase enzyme, inhibiting the initiation of RNA synthesis.
Molecular Targets: The primary target is the beta subunit of the RNA polymerase enzyme.
Pathways Involved: The inhibition of RNA synthesis leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death.
類似化合物との比較
Similar Compounds
Rifamycin SV: The parent compound with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action.
Rifapentine: Another rifamycin derivative with a longer half-life and similar antibacterial activity.
Uniqueness
3-Formylrifamycin SV O-(hex-2-enyl)oxime is unique due to its modified structure, which may confer enhanced stability, solubility, and antibacterial activity compared to its parent compound and other derivatives. The presence of the formyl and oxime groups may also allow for further chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
63950-95-8 |
|---|---|
分子式 |
C44H58N2O13 |
分子量 |
822.9 g/mol |
IUPAC名 |
[(9E,19E,21E)-26-[(E)-[(E)-hex-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H58N2O13/c1-11-12-13-14-19-57-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)59-44(9,42(33)53)56-20-18-30(55-10)24(4)40(58-28(8)47)26(6)36(49)25(5)35(48)22(2)16-15-17-23(3)43(54)46-34/h13-18,20-22,24-26,30,35-36,40,48-52H,11-12,19H2,1-10H3,(H,46,54)/b14-13+,16-15+,20-18+,23-17+,45-21+ |
InChIキー |
MCVXGFWBTRUAEG-CJBPDVIJSA-N |
異性体SMILES |
CCC/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
正規SMILES |
CCCC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
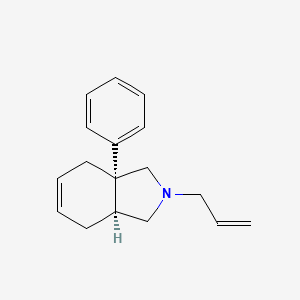
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


